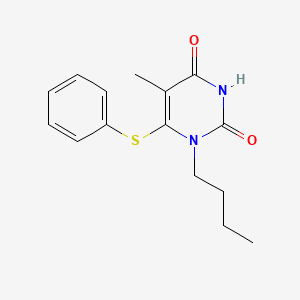
2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxy groups, a sulphonyl group, and a pyrrolidinylmethyl group. These functional groups contribute to its reactivity and potential utility in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Sulphonyl Group: The sulphonyl group is introduced via sulphonylation, typically using a sulphonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the benzamide with 1-methyl-2-pyrrolidinylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulphonyl group can be reduced to a thiol or sulfide under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoic acid.
Reduction: Formation of 2,3-dimethoxy-5-((methylamino)thiol)benzamide.
Substitution: Formation of 2,3-dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)-4-nitrobenzamide.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulphonyl and pyrrolidinyl groups on biological systems. It could serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the exploration of various pharmacophores, which could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The sulphonyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the pyrrolidinylmethyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid
- 2,3-Dimethoxy-5-((methylamino)thiol)benzamide
- 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is unique due to the combination of its functional groups. The presence of both sulphonyl and pyrrolidinylmethyl groups provides a distinct chemical profile that can be exploited for specific interactions in biological systems or for unique reactivity in chemical synthesis.
特性
CAS番号 |
74651-65-3 |
|---|---|
分子式 |
C16H26ClN3O5S |
分子量 |
407.9 g/mol |
IUPAC名 |
2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O5S.ClH/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2;/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20);1H |
InChIキー |
ALHNNRXEJWFXLT-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


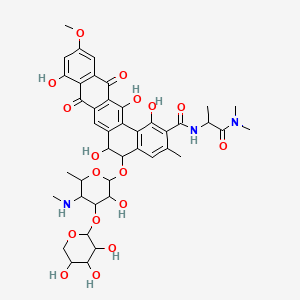
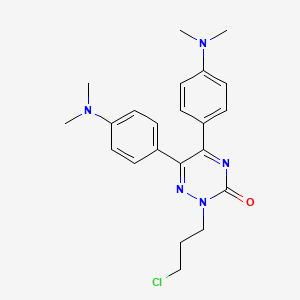
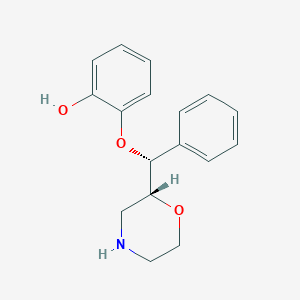
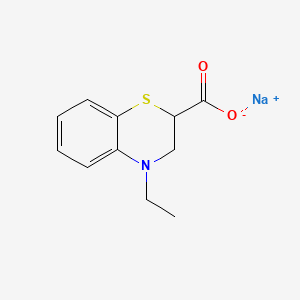

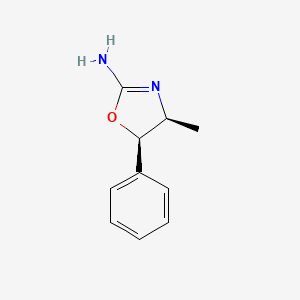
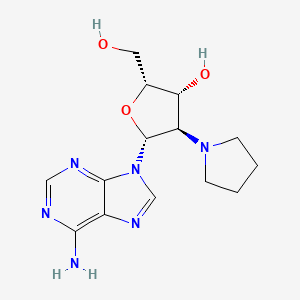
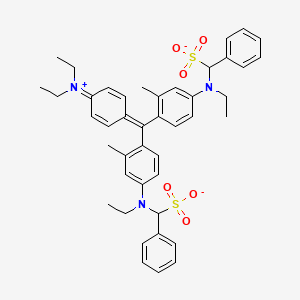
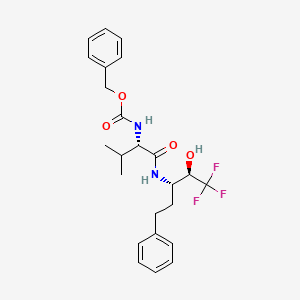
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

